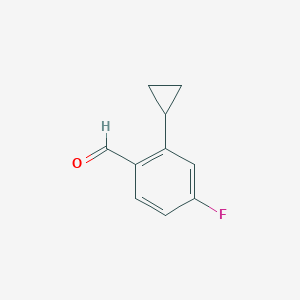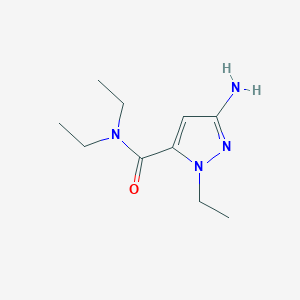![molecular formula C11H11ClN2OS B2618367 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine CAS No. 2138027-36-6](/img/structure/B2618367.png)
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.74 g/mol . This compound is characterized by the presence of a morpholine ring attached to a chlorothieno[3,2-b]pyridine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
准备方法
The synthesis of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thieno[3,2-b]pyridine derivative and morpholine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The thieno[3,2-b]pyridine derivative is reacted with morpholine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
化学反应分析
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of certain enzymes or as a ligand for specific receptors.
Pharmaceutical Research: It is employed in the development of new pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, or antimicrobial properties.
Industrial Applications: The compound may also find use in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine can be compared with other similar compounds, such as:
4-(Thieno[3,2-b]pyridin-7-yl)morpholine: This compound lacks the chlorine atom present in this compound, which may affect its reactivity and biological activity.
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: This compound has a different heterocyclic core, which may result in different chemical and biological properties.
4-(Pyridin-3-yl)morpholine:
The uniqueness of this compound lies in its specific structure, which combines the properties of both the morpholine and chlorothieno[3,2-b]pyridine moieties, making it a valuable compound for various research and development applications.
属性
IUPAC Name |
4-(5-chlorothieno[3,2-b]pyridin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-7-9(14-2-4-15-5-3-14)11-8(13-10)1-6-16-11/h1,6-7H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKGARGEGIQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2618284.png)
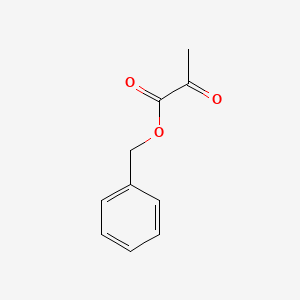
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)
![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)
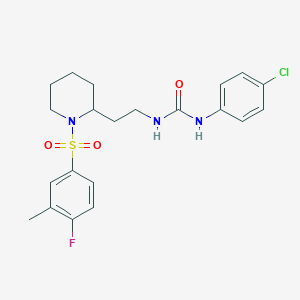
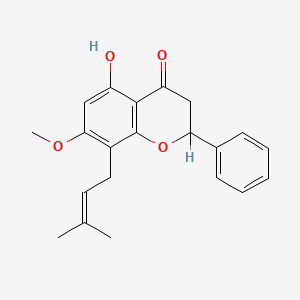
![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2618301.png)
![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2618303.png)
